molecular formula C9H9ClIN3O B8201105 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8201105
M. Wt: 337.54 g/mol
InChI Key: GOMCTWNVXJNFQQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloro and iodo substituents: Halogenation reactions are employed to introduce the chlorine and iodine atoms at the desired positions.

    Attachment of the 2-methoxyethyl group: This step involves alkylation reactions using 2-methoxyethyl halides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.

    Chemical biology: It serves as a tool compound to investigate cellular pathways and mechanisms.

    Industrial applications: The compound may be used in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives:

    4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the 2-methoxyethyl group, which may affect its biological activity and solubility.

    4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom, potentially altering its reactivity and interaction with biological targets.

    5-Iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine atom, which may influence its chemical properties and applications.

Properties

IUPAC Name

4-chloro-5-iodo-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3O/c1-15-3-2-14-4-6(11)7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMCTWNVXJNFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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